Bis(pentamethylcyclopentadienyl)calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentamethylcyclopentadienyl)calcium typically involves the reaction of calcium with pentamethylcyclopentadiene in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
While there is limited information on large-scale industrial production methods for this compound, it is generally produced in small quantities for research purposes. The synthesis process involves careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentamethylcyclopentadienyl)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and various organic ligands. Reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include calcium oxide, substituted cyclopentadienyl complexes, and various organic-metal complexes .
Wissenschaftliche Forschungsanwendungen
Bis(pentamethylcyclopentadienyl)calcium has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials, including high-temperature superconductors and luminescent materials .
Wirkmechanismus
The mechanism by which bis(pentamethylcyclopentadienyl)calcium exerts its effects involves the interaction of the calcium ion with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the calcium ion, allowing it to participate in various chemical reactions. The compound can interact with organic molecules, metal ions, and biological targets, leading to a range of effects depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: Similar in structure but contains barium instead of calcium.
Bis(pentamethylcyclopentadienyl)rhodium: Contains rhodium and is used in different catalytic applications.
Bis(pentamethylcyclopentadienyl)iridium: Contains iridium and is used in organic synthesis and catalysis .
Uniqueness
Bis(pentamethylcyclopentadienyl)calcium is unique due to its specific reactivity and stability provided by the pentamethylcyclopentadienyl ligands. This makes it particularly useful in research applications where controlled reactivity is required .
Eigenschaften
Molekularformel |
C20H30Ca |
---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
calcium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ca/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
NWDZPSJVMNWLCC-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.